molecular formula C14H15N3O B1517080 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide CAS No. 1019398-78-7

4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

Cat. No. B1517080
CAS RN: 1019398-78-7
M. Wt: 241.29 g/mol
InChI Key: LUWOSCKSPUBQSZ-UHFFFAOYSA-N
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Description

“4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide” is an organic compound that belongs to the class of aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . It has a molecular weight of 241.29 .


Synthesis Analysis

The synthesis of benzamides, which includes “4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The InChI code for “4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide” is 1S/C14H15N3O/c1-9-5-6-16-13 (7-9)17-14 (18)11-4-3-10 (2)12 (15)8-11/h3-8H,15H2,1-2H3, (H,16,17,18) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .

Scientific Research Applications

Pharmaceutical Research: Antileukemia Agents

This compound is utilized in the synthesis of derivatives that are tested for their activity as antileukemia agents, particularly against neoplastic stem cell leukemia . Its role as an intermediate in the production of Nilotinib, a therapeutic agent for chronic myelogenous leukemia, highlights its significance in the development of cancer treatments .

Material Science: Nonlinear Optical Materials

In material science, derivatives of this compound have been explored for their nonlinear optical properties. These properties are crucial for the advancement of optoelectronics, with applications ranging from laser technology to telecommunications .

Chemical Synthesis: Intermediate for Tyrosine Kinase Inhibitors

The compound serves as a key intermediate in the synthesis of tyrosine kinase inhibitors like Imatinib, which are used to treat leukemia by specifically inhibiting the activity of certain enzymes .

Structural Biology: Crystallography Studies

Its structural analogs have been subject to crystallographic studies to understand molecular conformations and interactions, which are fundamental in designing drugs with specific target binding capabilities .

Analytical Chemistry: Spectroscopic Characterization

Spectroscopic methods such as FTIR, RAMAN, and NMR are employed to characterize the molecular geometry and electronic properties of this compound’s derivatives, providing insights into their chemical behavior .

Thermal Analysis: Stability Studies

Thermal techniques like thermogravimetry (TG) and differential thermal analysis (DTA) are used to assess the stability of crystals derived from this compound, which is essential for determining their suitability in various applications .

Molecular Electronics: Hyperpolarizability Studies

The compound’s derivatives are studied for their second-order hyperpolarizability, a parameter indicative of a material’s potential in molecular electronics and photonics .

Safety and Handling: Hazard Assessment

Safety assessments are conducted to determine the handling precautions for this compound, including its hazard statements and precautionary measures, ensuring safe laboratory practices .

Safety and Hazards

The compound has several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of eye contact .

Mechanism of Action

Target of Action

Similar compounds have been known to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and control cellular activities such as cell growth, differentiation, and metabolism.

Mode of Action

It’s known that similar compounds bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.

Result of Action

The inhibition of tyrosine kinases by similar compounds can lead to changes in cellular processes, potentially affecting cell growth, differentiation, and metabolism .

properties

IUPAC Name

4-amino-3-methyl-N-(4-methylpyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-9-5-6-16-13(7-9)17-14(18)11-3-4-12(15)10(2)8-11/h3-8H,15H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWOSCKSPUBQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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